Cas no 2227673-25-6 (rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid
- EN300-1454434
- 2227673-25-6
-
- インチ: 1S/C13H17NO2/c1-8-3-4-10(9(2)5-8)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m0/s1
- InChIKey: OXVNIOHBXGHWAJ-NWDGAFQWSA-N
- ほほえんだ: OC([C@@H]1CNC[C@H]1C1C=CC(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 49.3Ų
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454434-0.05g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 0.05g |
$744.0 | 2023-06-06 | ||
Enamine | EN300-1454434-250mg |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1454434-2500mg |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1454434-5.0g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 5g |
$2566.0 | 2023-06-06 | ||
Enamine | EN300-1454434-500mg |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1454434-0.25g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 0.25g |
$814.0 | 2023-06-06 | ||
Enamine | EN300-1454434-0.5g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 0.5g |
$849.0 | 2023-06-06 | ||
Enamine | EN300-1454434-1.0g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 1g |
$884.0 | 2023-06-06 | ||
Enamine | EN300-1454434-10.0g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 10g |
$3807.0 | 2023-06-06 | ||
Enamine | EN300-1454434-0.1g |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |
2227673-25-6 | 0.1g |
$779.0 | 2023-06-06 |
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid (CAS: 2227673-25-6)
rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid (CAS: 2227673-25-6) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This chiral pyrrolidine derivative has shown promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, stereochemical resolution, and potential therapeutic applications, making it a subject of intense research.
The compound's unique structural features, including the presence of a pyrrolidine ring and a 2,4-dimethylphenyl substituent, contribute to its biological activity. Researchers have explored its role as a potential inhibitor of enzymes involved in inflammatory pathways, as well as its interactions with neurotransmitter receptors. The stereochemistry of the compound, particularly the (3R,4S) configuration, has been found to be critical for its biological efficacy, prompting detailed investigations into its enantiomeric purity and stability.
Recent synthetic methodologies have improved the efficiency of producing rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid with high enantiomeric excess. Advances in asymmetric catalysis and chiral resolution techniques have enabled the isolation of the desired enantiomer, which is essential for further pharmacological evaluation. These developments are crucial for scaling up production and ensuring the compound's suitability for preclinical and clinical studies.
In vitro and in vivo studies have demonstrated the compound's potential as a therapeutic agent for neurological and inflammatory disorders. For instance, it has shown selective binding affinity for certain G-protein-coupled receptors (GPCRs) and has exhibited anti-inflammatory effects in animal models. These findings highlight its potential as a lead compound for drug development, particularly in areas where current treatments are limited by efficacy or side effects.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers are actively investigating structural modifications to enhance its drug-like characteristics while preserving its biological activity. Additionally, the mechanism of action and off-target effects of rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid are under further scrutiny to ensure its safety and efficacy.
In conclusion, rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid (CAS: 2227673-25-6) represents a promising candidate for further development in medicinal chemistry. Its unique structural and pharmacological properties make it a valuable subject of ongoing research, with potential applications in treating a range of diseases. Continued efforts in synthesis optimization, mechanistic studies, and preclinical evaluation will be essential to fully realize its therapeutic potential.
2227673-25-6 (rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid) 関連製品
- 1805572-45-5(2,6-Bis(trifluoromethyl)-4-cyanobenzyl bromide)
- 1804028-54-3(3-Cyano-2,5-difluoro-4-(trifluoromethoxy)pyridine)
- 2060061-86-9(1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)
- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
- 90084-48-3(1,4-Piperazinedicarboxaldehyde,2,3-dihydroxy-)
- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1805164-83-3(3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile)



